LSN 3213128

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

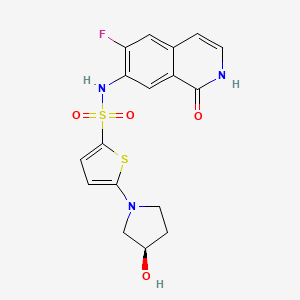

N-(6-fluoro-1-oxo-2H-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11,20,22H,4,6,9H2,(H,19,23)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUZLJDXUJUTGI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LSN 3213128: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LSN 3213128 is a potent and selective, orally bioavailable, non-classical antifolate inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] By selectively targeting AICARFT, this compound disrupts the production of purines, essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of cancer cells, which often exhibit upregulated purine metabolism.[1][2] This targeted inhibition leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a substrate of AICARFT. Elevated ZMP levels have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, further contributing to the anti-neoplastic effects of this compound. Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, including breast and lung cancer, both in vitro and in vivo. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Purine Biosynthesis

The primary mechanism of action of this compound is the competitive inhibition of the enzyme AICARFT. AICARFT is one of two catalytic activities of the bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). It catalyzes the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a crucial step in the de novo synthesis of purines.

Cancer cells, with their high proliferative rate, have an increased demand for nucleotides to support DNA replication and RNA synthesis. Consequently, the de novo purine synthesis pathway is often upregulated in malignant cells, making it an attractive target for anti-cancer therapies.

By inhibiting AICARFT, this compound effectively blocks the purine biosynthesis pathway, leading to a depletion of the purine nucleotide pool and subsequent inhibition of cancer cell proliferation. The anti-proliferative effects of this compound can be rescued by the addition of hypoxanthine, a purine salvage pathway substrate, in purine salvage-competent cell lines, confirming that the primary mode of action is through the restriction of purine availability.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Anti-proliferative Activity

| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Folate Condition | Reference |

| Enzymatic Assay | - | AICARFT Inhibition | 16 | - | |

| MDA-MB-231met2 | Triple-Negative Breast Cancer | Alamar Blue (GI50) | 85 | Regular RPMI | |

| NCI-H460 | Non-Small Cell Lung Cancer | Alamar Blue (GI50) | 3,470 | Regular RPMI | |

| A9 | Murine Fibrosarcoma | Alamar Blue (IC50) | 230 | Regular RPMI |

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

| Cancer Model | Dosing Regimen | Treatment Duration | Tumor Growth Inhibition (% T/C) | Reference |

| NCI-H460 | 10, 30, 60 mg/kg BID | 13 days | Dose-dependent inhibition | |

| A9 | 100 mg/kg BID | 12 days | Significant inhibition | |

| MDA-MB-231met2 | 30, 60 mg/kg BID | 22 days | Dose-dependent inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Alamar Blue Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460, A9)

-

Complete growth medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well clear bottom, black-walled tissue culture plates

-

Alamar Blue HS Reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in a final volume of 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

-

Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

Alamar Blue Addition and Incubation:

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the GI50/IC50 value using a non-linear regression curve fit.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in the AMPK signaling pathway following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-p70 S6 Kinase (Thr389)

-

Rabbit anti-p70 S6 Kinase

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Denature by boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

In Vivo Xenograft Tumor Model

This protocol describes the establishment of subcutaneous xenograft models to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460, A9)

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

-

Matrigel (growth factor reduced)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 106 cells in 100-200 µL).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally (gavage) according to the predetermined dosing schedule (e.g., 30 mg/kg, twice daily).

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., metabolite analysis).

-

-

Data Analysis:

-

Calculate the percentage of tumor growth inhibition (%T/C) for each treatment group compared to the vehicle control group.

-

Visualization of Experimental Workflows

Alamar Blue Assay Workflow

Western Blot Workflow

Xenograft Study Workflow

Conclusion

This compound represents a promising targeted therapy for cancers with upregulated de novo purine biosynthesis. Its specific inhibition of AICARFT leads to purine starvation and subsequent suppression of cancer cell proliferation. The accompanying elevation of ZMP and potential activation of AMPK further contribute to its anti-tumor effects. The preclinical data strongly support the continued evaluation of this compound as a novel anti-neoplastic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand the multifaceted mechanism of action of this compound.

References

LSN3213128: A Selective Inhibitor of AICARFT for Oncology Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] Cancer cells, with their high proliferation rates, often exhibit an increased demand for purines, making the enzymes in this pathway attractive targets for therapeutic intervention.[1][2] LSN3213128 effectively inhibits AICARFT, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which in turn results in the inhibition of tumor cell growth. This document provides a comprehensive technical overview of LSN3213128, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is often upregulated in cancer to support rapid cell division. Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) is a folate-dependent enzyme within this pathway that catalyzes the formylation of ZMP (also known as AICAR) to formyl-AICAR (FAICAR).

LSN3213128, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, is a novel small molecule designed to selectively inhibit AICARFT. Its mode of action as a nonclassical antifolate means it does not require polyglutamation for cellular retention and activity, potentially offering a different pharmacological profile compared to classical antifolates like methotrexate.

Mechanism of Action

LSN3213128 acts as a competitive inhibitor at the active site of the AICARFT enzyme. By blocking the formylation of ZMP, it leads to a significant intracellular accumulation of ZMP. The elevation of ZMP has two primary downstream consequences that contribute to the anti-tumor activity of LSN3213128:

-

Inhibition of Purine Synthesis: The most direct effect is the depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This is evidenced by the observation that the anti-proliferative effects of LSN3213128 can be rescued by the addition of hypoxanthine, a purine salvage pathway precursor.

-

Activation of AMP-Activated Protein Kinase (AMPK): ZMP is an AMP analog and can allosterically activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation can lead to the inhibition of anabolic processes, such as protein synthesis via the mTORC1 pathway, and the promotion of catabolic processes to restore cellular energy balance. However, while AMPK activation is observed in some cancer cell lines treated with LSN3213128, the primary anti-tumor mechanism appears to be the restriction of purines.

Quantitative Data

The following tables summarize the key quantitative data for LSN3213128 from published studies.

Table 1: In Vitro Inhibitory Activity of LSN3213128

| Parameter | Value | Cell Line/Conditions | Reference |

| AICARFT IC50 | 16 nM | Recombinant enzyme | |

| NCI-H460 GI50 | 3470 nM | Standard RPMI medium | |

| MDA-MB-231met2 GI50 | 44 nM | Standard RPMI medium | |

| MDA-MB-231met2 GI50 | 88 nM | RPMI medium | |

| NCI-H460 ZMP EC50 | 8 nM | Low-folate medium | |

| NCI-H460 ZMP EC50 | 356 nM | Standard RPMI medium |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of LSN3213128

| Parameter | Value | Model/Conditions | Reference |

| Oral Bioavailability | 24.6 ± 4.6% | Mouse | |

| Cmax (10 mg/kg, oral) | 4567 ± 559 nM | Mouse | |

| Unbound Cmax | 251 ± 31 nM | Mouse | |

| AUC (10 mg/kg, oral) | 20222 ± 4518 nM*hr | Mouse | |

| Half-life (t1/2) | 2.4 ± 0.3 h | Mouse | |

| Tumor Growth Inhibition | Significant | MDA-MB-231met2 xenograft (30-60 mg/kg, po, twice daily for 22 days) | |

| Tumor Growth Inhibition | Significant | NCI-H460 xenograft (30 or 100 mg/kg, po) |

Signaling Pathways and Experimental Workflows

De Novo Purine Biosynthesis and AICARFT Inhibition

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the role of AICARFT and the inhibitory action of LSN3213128.

Downstream Signaling of LSN3213128-mediated ZMP Accumulation

This diagram shows the downstream effects of ZMP accumulation following AICARFT inhibition by LSN3213128.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of LSN3213128.

Experimental Protocols

AICARFT Enzymatic Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of LSN3213128 against the AICARFT enzyme.

-

Principle: The assay measures the conversion of ZMP to FAICAR, which is coupled to the production of a detectable signal.

-

Materials:

-

Recombinant human AICARFT enzyme

-

ZMP (substrate)

-

10-formyl-5,8,10-trideazafolic acid (formyl donor)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)

-

LSN3213128 stock solution (in DMSO)

-

Detection reagent (e.g., coupled enzymatic system or direct product detection by LC-MS/MS)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of LSN3213128 in DMSO and then dilute into assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the assay plate.

-

Add the AICARFT enzyme to all wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the substrates (ZMP and formyl donor).

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the product formation using the chosen detection method.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (GI50 Determination)

-

Objective: To determine the growth inhibitory (GI50) concentration of LSN3213128 in cancer cell lines.

-

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.

-

Materials:

-

Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

-

LSN3213128 stock solution

-

Alamar Blue or other viability reagent

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of LSN3213128 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of LSN3213128 or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the Alamar Blue reagent to each well and incubate for 2-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent growth inhibition for each concentration.

-

Determine the GI50 value by nonlinear regression analysis.

-

ZMP Accumulation Assay (EC50 Determination)

-

Objective: To measure the intracellular accumulation of ZMP in response to LSN3213128 treatment.

-

Principle: The level of ZMP in cell lysates is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Materials:

-

Cancer cell lines

-

Cell culture medium (standard and low-folate)

-

LSN3213128 stock solution

-

Extraction solution (e.g., methanol/acetonitrile/water)

-

Internal standard for ZMP

-

LC-MS/MS system

-

-

Procedure:

-

Plate the cells and treat them with various concentrations of LSN3213128 for a defined period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the metabolites using the extraction solution containing the internal standard.

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant by LC-MS/MS to quantify the ZMP levels.

-

Normalize the ZMP levels to the protein concentration of the cell lysate.

-

Determine the EC50 value for ZMP accumulation by plotting the ZMP concentration against the LSN3213128 concentration and fitting the data to a suitable model.

-

Conclusion

LSN3213128 is a highly potent and selective inhibitor of AICARFT that has demonstrated significant anti-tumor activity in preclinical models. Its well-defined mechanism of action, oral bioavailability, and efficacy in xenograft models make it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers interested in exploring the therapeutic potential of targeting the de novo purine biosynthesis pathway with LSN3213128.

References

- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

LSN 3213128: A Potent Inhibitor of the De Novo Purine Synthesis Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LSN 3213128, a novel, potent, and selective non-classical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine synthesis pathway. This document details the mechanism of action of this compound, summarizes its pharmacological effects in preclinical models, and provides detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the purine biosynthesis pathway in oncology and other proliferative diseases.

Introduction

The de novo synthesis of purines is a fundamental metabolic pathway essential for the production of adenosine and guanosine nucleotides, the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway to sustain their growth and division.[2] Consequently, the enzymes of the de novo purine synthesis pathway have emerged as attractive targets for the development of anti-cancer therapeutics.

One such enzyme is aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), which, as part of the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), catalyzes the penultimate step in inosine monophosphate (IMP) biosynthesis. This compound has been identified as a potent and selective inhibitor of AICARFT, demonstrating significant anti-tumor activity in preclinical models.

Mechanism of Action

This compound acts as a competitive inhibitor of AICARFT, blocking the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-ZMP (FAICAR). This inhibition leads to the intracellular accumulation of ZMP. Elevated ZMP levels can have several downstream effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to the inhibition of cell growth. Furthermore, the primary anti-proliferative effect of this compound is attributed to the depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis.

References

- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of LSN3213128: A Technical Guide for Researchers

An In-depth Technical Guide on the Antifolate Agent LSN3213128 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activity of LSN3213128, a novel, non-classical antifolate agent. It details its mechanism of action, summarizes key quantitative data from preclinical studies, provides methodologies for relevant experiments, and visualizes the core signaling pathway involved.

Core Mechanism of Action

LSN3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a folate-dependent enzyme in the de novo purine biosynthesis pathway.[1][2] AICARFT is a catalytic site within the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase), which catalyzes the final two steps of inosine monophosphate (IMP) biosynthesis.[3] The de novo purine synthesis pathway is frequently upregulated in various cancers to meet the high demand for nucleotides required for rapid cell proliferation, making it an attractive target for anticancer therapies.[2]

Inhibition of AICARFT by LSN3213128 leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is a structural mimic of adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP, thereby inhibiting cell growth and proliferation. The antiproliferative effects of LSN3213128 are dependent on cellular folate levels, with higher potency observed in low folate conditions. Furthermore, the growth inhibitory effects can be rescued by the supplementation of hypoxanthine in cancer cell lines proficient in the purine salvage pathway, confirming that the primary mechanism of action is the restriction of purine synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of LSN3213128 from preclinical studies.

Table 1: In Vitro Potency and Anti-proliferative Activity of LSN3213128

| Parameter | Target/Cell Line | Value | Conditions | Reference |

| Enzymatic IC50 | AICARFT | 16 ± 11 nM | Enzymatic Assay | |

| Selectivity | TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L | >100 µM | Enzymatic Assay | |

| Anti-proliferative GI50 | MDA-MB-231met2 | 85 nM | RPMI media (Regular Folate) | |

| Anti-proliferative GI50 | MDA-MB-231met2 | 88 nM | RPMI media |

Note: The anti-proliferative activity of LSN3213128 is highly dependent on the folate concentration in the cell culture media. While the literature emphasizes this, a consolidated table with IC50 values under defined low and high folate conditions was not available in the reviewed sources.

Table 2: In Vivo Anti-Tumor Efficacy of LSN3213128 in Xenograft Models

| Xenograft Model | Dosing Regimen | Duration | Tumor Growth Inhibition (%T/C) | Reference |

| NCI-H460 (Lung Cancer) | 10, 30, 60 mg/kg, BID | 13 days | Significant, dose-dependent | |

| A9 (Murine Sarcoma) | 100 mg/kg, BID | 12 days | Significant | |

| MDA-MB-231met2 (Breast Cancer) | 30, 60 mg/kg, BID | 22 days | Significant, dose-dependent |

%T/C (Treatment/Control) values indicate the relative change in tumor volume in treated versus control animals. While significant tumor growth inhibition was reported, specific %T/C values were not consistently provided in a tabular format in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of LSN3213128.

Cell Viability and Proliferation Assay (Alamar Blue Assay)

This protocol is used to determine the anti-proliferative effects of LSN3213128 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, NCI-H460)

-

Complete cell culture medium (with defined folate concentrations if studying folate dependency)

-

LSN3213128 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Alamar Blue reagent

-

Fluorescence or absorbance plate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of LSN3213128 in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the medium containing different concentrations of LSN3213128. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period that allows for at least two cell doubling times (e.g., 72 hours).

-

Alamar Blue Addition: Following the incubation period, add Alamar Blue reagent to each well, typically at 10% of the total volume.

-

Incubation with Alamar Blue: Incubate the plates for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration required to inhibit cell growth by 50%).

Western Blot Analysis of AMPK Activation

This protocol is used to detect the phosphorylation of AMPK, a key event in the mechanism of action of LSN3213128.

Materials:

-

Cancer cell lines

-

LSN3213128

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with LSN3213128 at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by LSN3213128 and a general experimental workflow for its characterization.

Caption: Mechanism of action of LSN3213128.

References

LSN 3213128 and ZMP Accumulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core effects of LSN 3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with a focus on its induction of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) accumulation and the subsequent cellular consequences. This document details the mechanism of action, quantitative effects on ZMP levels, experimental methodologies, and the intricate signaling pathways involved.

Introduction

This compound is a novel, orally bioavailable, nonclassical antifolate that specifically targets AICARFT, a key enzyme in the de novo purine biosynthesis pathway.[1] Inhibition of AICARFT leads to the intracellular accumulation of its substrate, ZMP.[1] ZMP is a structural analog of adenosine monophosphate (AMP) and can act as a metabolic stress signal, most notably through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] However, emerging evidence suggests that the anti-neoplastic effects of this compound-induced ZMP accumulation may also involve AMPK-independent mechanisms, highlighting a complex and multifaceted mechanism of action. This guide will explore these aspects in detail, providing the technical information necessary for researchers in drug development and cancer biology.

Mechanism of Action

This compound acts as a competitive inhibitor of AICARFT, blocking the formylation of ZMP to formyl-ZMP (FAICAR), the penultimate step in de novo purine synthesis. This enzymatic blockade results in a significant and dose-dependent accumulation of intracellular ZMP.

dot

References

An In-depth Technical Guide to LSN 3213128: A Potent and Selective AICARFT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LSN 3213128, a novel and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the de novo purine biosynthesis pathway.

Chemical Structure and Properties

This compound is a nonclassical, orally bioavailable antifolate that demonstrates potent and specific inhibition of AICARFT, an essential enzyme in the de novo purine biosynthesis pathway.[1][2][3]

| Property | Value |

| Chemical Name | N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide |

| Molecular Formula | C17H16FN3O4S2 |

| Molecular Weight | 409.46 g/mol [1] |

| CAS Number | 1941211-99-9[1] |

| Appearance | Solid (Off-white to pink) |

| SMILES | O=C1NC=CC2=C1C=C(NS(=O)(C3=CC=C(N4CC--INVALID-LINK--C4)S3)=O)C(F)=C2 |

| Solubility | Soluble in DMSO (83.33 mg/mL) |

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the AICARFT catalytic site of the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). ATIC is a key player in the de novo purine biosynthesis pathway, which is frequently upregulated in cancer cells to meet the high demand for nucleotides required for proliferation.

Inhibition of AICARFT by this compound leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an AMP analogue that allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK, in turn, leads to the inhibition of downstream pathways that are critical for cell growth and proliferation.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against the AICARFT enzyme and demonstrates anti-proliferative effects in various cancer cell lines.

| Parameter | Cell Line / Condition | Value | Reference |

| IC50 (AICARFT enzyme) | - | 16 nM | |

| GI50 (standard RPMI medium) | NCI-H460 | 3470 nM | |

| GI50 (standard RPMI medium) | MDA-MB-231 | 44 nM | |

| EC50 (ZMP accumulation, low-folate medium) | NCI-H460 | 8 nM | |

| EC50 (ZMP accumulation, standard RPMI medium) | NCI-H460 | 356 nM |

In Vivo Efficacy

Preclinical studies in murine xenograft models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound has been shown to inhibit tumor growth in models of triple-negative breast cancer (MDA-MB-231met2) and non-small cell lung cancer (NCI-H460).

| Animal Model | Dosage | Administration | Result | Reference |

| Mouse MDA-MB-231met2 xenograft | 30-60 mg/kg | po, twice daily for 22 days | Inhibited tumor growth |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The chemical synthesis of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound) is described in detail in the primary publication by Fales KR, et al. in the Journal of Medicinal Chemistry (2017), 60(23), 9599-9616.

AICARFT Enzyme Inhibition Assay

A representative protocol for determining the enzymatic inhibition of AICARFT is as follows:

Materials:

-

Purified human AICARFT enzyme

-

This compound stock solution in DMSO

-

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)

-

10-formyl-tetrahydrofolate (10-CHO-THF)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the purified AICARFT enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrates, AICAR and 10-CHO-THF.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the formation of the product, formyl-AICAR (FAICAR), or the depletion of the substrate using a suitable detection method, such as spectrophotometry.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative activity of this compound on MDA-MB-231 and NCI-H460 cancer cell lines.

Materials:

-

MDA-MB-231 or NCI-H460 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis for AMPK Activation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) as an indicator of its activation.

Materials:

-

Cell lysates from cells treated with this compound

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the cells treated with this compound and control cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

Murine Xenograft Model

This is a general protocol for evaluating the in vivo anti-tumor efficacy of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Athymic nude mice

-

MDA-MB-231met2 or NCI-H460 cancer cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control orally according to the specified dosage and schedule.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Conclusion

This compound is a potent and selective inhibitor of AICARFT with promising anti-tumor activity. Its well-defined mechanism of action, involving the accumulation of ZMP and subsequent activation of AMPK, makes it an attractive candidate for further investigation and development as a therapeutic agent for cancers with upregulated de novo purine biosynthesis. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound.

References

- 1. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

LSN3213128: A Technical Guide to a Novel Antifolate Inhibitor of AICARFT for Cancer Therapy

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT). LSN3213128 is a nonclassical, orally bioavailable antifolate that has demonstrated significant anti-tumor activity in preclinical models of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the de novo purine biosynthesis pathway.

Discovery and Development

LSN3213128, chemically known as N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, was identified through research efforts focused on developing novel antifolates for cancer treatment.[1][2] Antifolates have a history as clinically effective anticancer agents, and LSN3213128 emerged from a program aimed at selectively targeting enzymes within the purine biosynthetic pathway, which is often upregulated in cancer cells to meet the demands of rapid proliferation.[2][3][4] Developed by researchers at Lilly Research Laboratories, LSN3213128 was designed as a selective, nonclassical antifolate with oral bioavailability.

Mechanism of Action

LSN3213128 exerts its anti-tumor effects by specifically inhibiting aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthetic pathway. AICARFT is one of the two enzymatic activities of the bifunctional protein ATIC (aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase).

The primary mechanism of action involves the following steps:

-

Inhibition of AICARFT: LSN3213128 potently inhibits the formyltransferase activity of AICARFT.

-

Accumulation of ZMP: This inhibition leads to the accumulation of the AICARFT substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).

-

Anti-proliferative Effects: The disruption of purine biosynthesis and the accumulation of ZMP result in the inhibition of cancer cell proliferation. The anti-proliferative effects can be rescued by the addition of hypoxanthine, confirming that the primary mechanism is through purine restriction.

-

Activation of AMPK: The accumulation of ZMP can also lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. However, in vivo studies suggest that the anti-tumor activity of LSN3213128 is primarily due to purine depletion rather than sustained AMPK activation in solid tumors.

The following diagram illustrates the signaling pathway and the site of action of LSN3213128:

Preclinical Data

LSN3213128 has demonstrated potent and selective activity in a range of preclinical studies, both in vitro and in vivo.

In Vitro Activity

The in vitro inhibitory activity of LSN3213128 against the AICARFT enzyme and its anti-proliferative effects on cancer cell lines are summarized below.

| Parameter | Value | Cell Line / Enzyme | Conditions | Reference |

| IC50 | 16 nM | AICARFT | Enzymatic assay | |

| GI50 | 3470 nM | NCI-H460 | Standard RPMI medium | |

| GI50 | 44 nM | MDA-MB-231 | Standard RPMI medium | |

| EC50 (ZMP accumulation) | 8 nM | NCI-H460 | Low-folate medium | |

| EC50 (ZMP accumulation) | 356 nM | NCI-H460 | Standard RPMI medium |

In Vivo Efficacy

The anti-tumor efficacy of LSN3213128 has been evaluated in mouse xenograft models.

| Animal Model | Dosing Regimen | Duration | Outcome | Reference |

| Mouse MDA-MB-231met2 xenograft | 30-60 mg/kg, p.o., twice daily | 22 days | Inhibition of tumor growth | |

| Mouse NCI-H460 xenograft | Not specified | Not specified | Tumor growth inhibition | |

| Syngeneic A9 tumor model | Not specified | Not specified | Tumor growth inhibition |

Experimental Protocols

The following sections provide a high-level overview of the experimental methodologies used in the preclinical evaluation of LSN3213128. Note: These are summaries based on publicly available abstracts. Detailed, step-by-step protocols can be found in the full-text publications.

In Vitro Assays

-

AICARFT Enzyme Inhibition Assay: The inhibitory activity of LSN3213128 on the AICARFT enzyme was likely determined using a biochemical assay that measures the conversion of ZMP to FAICAR. The IC50 value was calculated from the dose-response curve.

-

Cell Proliferation Assay (Alamar Blue): Cancer cell lines (NCI-H460 and MDA-MB-231) were treated with varying concentrations of LSN3213128 for a specified period (e.g., 7 days). Cell viability was assessed using the Alamar Blue assay, and the GI50 values were determined.

-

ZMP Accumulation Assay: NCI-H460 cells were cultured in either low-folate or standard RPMI medium and treated with LSN3213128. The intracellular levels of ZMP were quantified, likely using a mass spectrometry-based method, to determine the EC50 for ZMP accumulation.

In Vivo Xenograft Studies

The general workflow for the in vivo evaluation of LSN3213128 is depicted in the diagram below.

-

Animal Models: Immunocompromised mice (e.g., nude mice) were used for the xenograft studies.

-

Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231met2) were implanted subcutaneously into the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. LSN3213128 was administered orally at specified doses and schedules.

-

Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the inhibition of tumor growth in the treated groups compared to the control group.

-

Biomarker Analysis: In some studies, tumors were collected at the end of the study to measure the levels of ZMP and other biomarkers to confirm target engagement.

Conclusion

LSN3213128 is a novel, potent, and selective inhibitor of AICARFT with promising anti-tumor activity in preclinical models. Its oral bioavailability and specific mechanism of action make it an attractive candidate for further development as a cancer therapeutic. The data presented in this guide highlight the potential of targeting the de novo purine biosynthesis pathway as a strategy for treating various malignancies. Further clinical investigation is warranted to determine the safety and efficacy of LSN3213128 in human patients.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

LSN3213128: A Deep Dive into the Selectivity of a Novel AICARFT Inhibitor

For Immediate Release

Indianapolis, IN - LSN3213128, a nonclassical antifolate inhibitor, has demonstrated significant potential as a highly selective and potent agent against aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthesis pathway. This in-depth guide provides a comprehensive overview of the selectivity profile, experimental methodologies, and the underlying signaling pathways associated with LSN3213128, tailored for researchers, scientists, and drug development professionals.

Executive Summary

LSN3213128 is a potent inhibitor of AICARFT with an IC50 of 16 nM.[1][2][3][4][5] Its mechanism of action involves the competitive inhibition of the folate substrate, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a key signaling molecule. This accumulation is believed to be a primary contributor to the anti-proliferative effects observed in cancer cell lines and in vivo tumor models. Extensive selectivity screening has confirmed that LSN3213128 exhibits a remarkable specificity for AICARFT over other folate-dependent enzymes, highlighting its potential for a favorable therapeutic window.

Selectivity Profile of LSN3213128

The selectivity of LSN3213128 for AICARFT has been rigorously evaluated against a panel of other human folate-dependent enzymes. The following table summarizes the inhibitory activity of LSN3213128, demonstrating its high degree of selectivity.

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. AICARFT |

| AICARFT | 16 | 1 |

| Thymidylate Synthase (TS) | >100,000 | >6250 |

| SHMT1 (Serine Hydroxymethyltransferase 1) | >100,000 | >6250 |

| MTHFD1 (Methylenetetrahydrofolate Dehydrogenase 1) | >100,000 | >6250 |

| MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) | >100,000 | >6250 |

| MTHFD2L (Methylenetetrahydrofolate Dehydrogenase 2-like) | >100,000 | >6250 |

Mechanism of Action: Signaling Pathway

LSN3213128 exerts its therapeutic effects by disrupting the de novo purine biosynthesis pathway. By inhibiting AICARFT, it prevents the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR), leading to an intracellular accumulation of ZMP. ZMP is a structural mimic of adenosine monophosphate (AMP) and can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, in vivo studies suggest that in the tumor microenvironment, AMPK may already be maximally activated, indicating that the primary anti-tumor effect of LSN3213128 is likely driven by the depletion of the purine pool necessary for DNA and RNA synthesis in rapidly proliferating cancer cells.

References

- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]

- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]

Methodological & Application

Application Notes and Protocols for LSN 3213128

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN 3213128 is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine biosynthetic pathway.[1][2] Inhibition of AICARFT by this compound leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which subsequently activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] This activation cascade ultimately results in the inhibition of cancer cell proliferation.[2][3] These application notes provide detailed in vitro experimental protocols for investigating the mechanism and efficacy of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the de novo purine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Table 1: In Vitro Cell Proliferation Inhibition

| Cell Line | Assay | Medium | GI₅₀ (nM) | Reference |

| NCI-H460 | Alamar Blue | Standard RPMI | 3470 | |

| MDA-MB-231met2 | Alamar Blue | Standard RPMI | 44 |

Table 2: In Vitro ZMP Accumulation

| Cell Line | Medium | EC₅₀ (nM) | Reference |

| NCI-H460 | Low-folate RPMI | 8 | |

| NCI-H460 | Standard RPMI | 356 |

Table 3: Enzymatic Inhibition

| Enzyme | IC₅₀ (nM) | Reference |

| AICARFT | 16 |

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Caption: Experimental workflow for the cell viability assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231met2, NCI-H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well clear or opaque-walled tissue culture plates

-

Alamar Blue or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Microplate reader (fluorescence or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Viability Measurement:

-

For Alamar Blue: Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C. Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

For CellTiter-Glo®: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the GI₅₀ value using a nonlinear regression curve fit.

-

Western Blot for AMPK Activation

This protocol is for the detection of increased phosphorylation of AMPK at Threonine 172, a marker of its activation, following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

DMSO

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (for total AMPK):

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

-

AICARFT Enzymatic Assay

This is a biochemical assay to determine the direct inhibitory effect of this compound on the activity of the AICARFT enzyme. A detailed, specific protocol for this compound is not publicly available. The following is a generalized protocol based on known AICARFT assays.

Principle: The assay measures the conversion of AICAR and a folate cofactor (e.g., 10-formyl-5,8-dideazafolate) to FAICAR, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human AICARFT enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

AICAR (substrate)

-

10-formyl-5,8-dideazafolate (folate cofactor)

-

This compound

-

DMSO

-

384-well UV-transparent plates

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

-

-

Assay Reaction:

-

Add assay buffer, AICARFT enzyme, and this compound (or DMSO for control) to the wells of a 384-well plate.

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the substrates (AICAR and 10-formyl-5,8-dideazafolate).

-

-

Measurement:

-

Monitor the change in absorbance at a specific wavelength (e.g., 298 nm) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

-

In Vitro ZMP Measurement by LC-MS/MS

This protocol outlines a method for the quantification of intracellular ZMP levels in cancer cells treated with this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cancer cell lines

-

Complete culture medium (and low-folate medium if required)

-

This compound

-

DMSO

-

6-well or 10 cm tissue culture plates

-

Ice-cold PBS

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., ¹³C-labeled ZMP)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold extraction solvent containing the internal standard to the plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex and incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).

-

Detect and quantify ZMP using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ZMP.

-

Quantify the intracellular ZMP concentration in the samples by normalizing to the internal standard and the cell number or protein content.

-

Plot the ZMP concentration against the this compound concentration to determine the EC₅₀ for ZMP accumulation.

-

References

Application Notes and Protocols for LSN 3213128 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN 3213128 is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthetic pathway.[1][2] Inhibition of AICARFT by this compound disrupts the synthesis of purines, which are essential for DNA and RNA replication, leading to the inhibition of cancer cell proliferation. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in cell lines such as NCI-H460 (non-small cell lung cancer) and MDA-MB-231met2 (triple-negative breast cancer).[2] The mechanism of action involves the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which can lead to the activation of AMP-activated protein kinase (AMPK), further contributing to the compound's anti-proliferative effects. The cellular response to this compound is notably dependent on the folate concentration in the cell culture medium.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound in cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of this compound in Cancer Cell Lines

| Cell Line | Culture Medium | GI₅₀ (nM) |

| NCI-H460 | Standard RPMI | 3470[1] |

| MDA-MB-231 | Standard RPMI | 44[1] |

Table 2: Effect of Folate Concentration on this compound Activity in NCI-H460 Cells

| Parameter | Culture Medium | EC₅₀ (nM) |

| ZMP Accumulation | Low-Folate Medium | 8 |

| ZMP Accumulation | Standard RPMI Medium | 356 |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits AICARFT, leading to ZMP accumulation and downstream effects.

Experimental Protocols

Cell Proliferation Assay Using Alamar Blue

This protocol is designed to assess the anti-proliferative effects of this compound on NCI-H460 and MDA-MB-231 cell lines.

Materials:

-

NCI-H460 or MDA-MB-231 cells

-

Standard Cell Culture Medium (e.g., RPMI-1640 for NCI-H460, Leibovitz's L-15 for MDA-MB-231) supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Low-Folate RPMI-1640 Medium (if assessing folate dependency)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Alamar Blue cell viability reagent

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

CO₂ incubator (37°C, 5% CO₂)

-

Fluorescence plate reader

Experimental Workflow:

Caption: Workflow for the this compound cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Culture NCI-H460 or MDA-MB-231 cells in their respective standard growth medium until they reach 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1.5 x 10⁴ cells/mL for NCI-H460 or 1-3 x 10⁴ cells/cm² for MDA-MB-231. The final volume in each well should be 100 µL.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium (standard or low-folate). A suggested concentration range is from 0.01 µM to 30 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

After the 72-hour incubation, add 10 µL of Alamar Blue reagent to each well (10% of the total volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the cell viability against the log concentration of this compound to determine the GI₅₀ value.

-

General Cell Culture Procedures

-

NCI-H460: These cells are grown in RPMI-1640 medium supplemented with 10% FBS, 4.5 g/L D-Glucose, 10 mM HEPES, and 1 mM Sodium Pyruvate. Subculture should be performed when the cells reach 70-80% confluency, typically with a split ratio of 1:3 to 1:8.

-

MDA-MB-231: This cell line is typically cultured in Leibovitz's L-15 medium with 15% FBS and 2 mM glutamine, which does not require CO₂ equilibration. Alternatively, DMEM with 10% FBS can be used in a CO₂ incubator. Subculture at 70-80% confluency.

Note on Low-Folate Medium: To prepare a low-folate medium, use a commercially available folate-free RPMI-1640 base and supplement it with the necessary components (e.g., FBS, antibiotics) while excluding folic acid. The final concentration of folic acid in standard RPMI is approximately 2.3 µM, so a "low-folate" condition would be significantly below this level. Some studies use folate concentrations as low as 12 nM to induce a deficient state.

References

Application Notes and Protocols for LSN 3213128 in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN 3213128 is a potent and selective, non-classical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] Inhibition of AICARFT by this compound leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an endogenous activator of AMP-activated protein kinase (AMPK).[2][3] The subsequent activation of the AMPK signaling pathway and disruption of purine metabolism contribute to the anti-proliferative effects of this compound in various cancer cell lines.[3] These application notes provide a summary of effective concentrations of this compound in different cell lines and detailed protocols for key experimental procedures.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell line and the folate concentration in the cell culture medium. The following tables summarize the effective concentrations for ZMP elevation (EC50) and cell growth inhibition (GI50) in a panel of cancer cell lines under both low folate and standard RPMI media conditions.

Table 1: this compound ZMP EC50 and Alamar Blue GI50 in Various Cell Lines (Low Folate Medium)

| Cell Line | Tissue of Origin | ZMP EC50 (nM) | Alamar Blue GI50 (nM) |

| A101D | Melanoma | 2.3 | 2.9 |

| NCI-H1299 | Lung | 4.1 | 4.8 |

| MIA PaCa-2 | Pancreas | 4.2 | 1.6 ± 1.0 |

| NCI-H1437 | Lung | 4.6 | 0.73 |

| NCI-H1993 | Lung | 7.1 | 3.0 ± 2.7 |

| MDA-MB-231 | Mammary | 7.6 | 0.49 |

| NCI-H460 | Lung | 8.0 | 16.4 ± 5.1 |

Table 2: this compound ZMP EC50 and Alamar Blue GI50 in Various Cell Lines (Regular RPMI Medium)

| Cell Line | Tissue of Origin | ZMP EC50 (nM) | Alamar Blue GI50 (nM) |

| MDA-MB-231 | Mammary | 89 | 85 ± 42 |

| NCI-H460 | Lung | 428 ± 102 | 3470 ± 2092 |

| NCI-H1437 | Lung | 620 ± 354 | 1883 ± 894 |

| A549 | Lung | 729 ± 215 | - |

| NCI-H1299 | Lung | - | 1590 |

| MIA PaCa-2 | Pancreas | 1700 | 4870 ± 4200 |

| NCI-H1993 | Lung | - | 2676 ± 2537 |

| A101D | Melanoma | - | 3290 |

Note: "-" indicates data not available in the cited source.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in cell lines.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is for determining the GI50 (50% growth inhibition) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

Alamar Blue reagent

-

96-well clear-bottom black plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-